molecular formula C18H19FN2O4S B5660518 N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide

N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide

Cat. No. B5660518
M. Wt: 378.4 g/mol
InChI Key: BDKOEIQLAOXYGN-UHFFFAOYSA-N
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Description

"N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activity. This compound is part of a class of chemicals known for their diverse chemical and physical properties, making them valuable in various scientific studies.

Synthesis Analysis

The synthesis of compounds related to "N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" involves complex chemical reactions, often starting from basic aromatic or heteroaromatic units. Techniques such as nucleophilic substitution, amidation, and sulfonamide formation are commonly employed. These processes require precise control over reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including hydrolysis, reduction, and condensation, which can modify their chemical structure and, consequently, their biological activity. Their chemical properties, such as solubility, stability, and reactivity, are influenced by the presence of functional groups such as the sulfonyl and amide moieties.

Physical Properties Analysis

The physical properties of these compounds, including melting point, boiling point, solubility in different solvents, and crystalline structure, are essential for their characterization and application in different fields. These properties are determined using techniques like differential scanning calorimetry (DSC) and solubility tests.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, play a significant role in the compound's applications in chemical synthesis and drug design. Studies on these properties help in the optimization of the compounds for desired biological activities.

For a deeper exploration and specific studies on the synthesis, structure, and properties of "N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" and related compounds, the following references provide extensive insights:

properties

IUPAC Name

N-(2-fluorophenyl)-3-(oxan-4-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-6-1-2-7-17(16)20-18(22)13-4-3-5-15(12-13)26(23,24)21-14-8-10-25-11-9-14/h1-7,12,14,21H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOEIQLAOXYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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